SQDG - 123036-44-2

SQDG

Catalog Number: EVT-3181095
CAS Number: 123036-44-2
Molecular Formula: C43H76O12S
Molecular Weight: 817.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sulfoquinovosyl-diacylglycerol (SQDG) is an anionic lipid, which constitutes 20-40% of total lipids in the thylakoid membranes. It is a glycolipid, that plays a major role in photosystem II (PSII) activities in Synechocystis sp. PCC 6803.

Overview

Sulfoquinovosyldiacylglycerol is a unique lipid that plays a critical role in the thylakoid membranes of photosynthetic organisms, including cyanobacteria, algae, and higher plants. This compound is one of the four major lipids found in these membranes, alongside monogalactosyldiacylglycerol, digalactosyldiacylglycerol, and phosphatidylglycerol. Sulfoquinovosyldiacylglycerol is essential for the proper functioning of photosystem II, where it contributes to the stability and activity of this crucial protein complex involved in photosynthesis .

Source and Classification

Sulfoquinovosyldiacylglycerol is primarily sourced from various photosynthetic organisms. It is synthesized in the chloroplasts from diacylglycerol and sulfoquinovose, a sugar derivative. The classification of sulfoquinovosyldiacylglycerol falls under the category of glycerolipids, specifically as a sulfolipid due to the presence of a sulfonate group attached to the sugar moiety .

Classification Details

  • Category: Glycerolipids
  • Subcategory: Sulfolipids
  • Chemical Formula: C43_{43}H79_{79}NO12_{12}S
  • Molecular Weight: 834.15 g/mol
Synthesis Analysis

The synthesis of sulfoquinovosyldiacylglycerol occurs through a two-step enzymatic process:

  1. Formation of UDP-sulfoquinovose: The first step involves the conversion of glucose-1-phosphate into UDP-sulfoquinovose by the enzyme UDP-sulfoquinovose synthase.
  2. Transfer to Diacylglycerol: In the second step, sulfoquinovose is transferred from UDP-sulfoquinovose to diacylglycerol by sulfoquinovosyldiacylglycerol synthase, resulting in the formation of sulfoquinovosyldiacylglycerol .

Technical Details

  • Enzymes involved: UDP-sulfoquinovose synthase and sulfoquinovosyldiacylglycerol synthase.
  • Substrates: Diacylglycerol and UDP-sulfoquinovose.
Molecular Structure Analysis

Sulfoquinovosyldiacylglycerol has a complex molecular structure characterized by:

  • A glycerol backbone with two fatty acid chains (typically saturated or unsaturated).
  • A sulfonate group attached to a quinovose sugar moiety.

Structural Data

  • Common Name: Sulfoquinovosyldiacylglycerol
  • Systematic Name: 1,2-dihexadecanoyl-3-(6'-sulfo-α-D-quinovosyl)-sn-glycerol
  • InChIKey: RVUUQPKXGDTQPG-JUDHQOGESA-N .
Chemical Reactions Analysis

Sulfoquinovosyldiacylglycerol participates in various biochemical reactions within thylakoid membranes:

  1. Interaction with Photosystem II: It binds to photosystem II complexes, where it stabilizes the structure and facilitates electron transfer processes.
  2. Role in Membrane Dynamics: The presence of sulfoquinovosyldiacylglycerol influences membrane fluidity and integrity, which are crucial for optimal photosynthetic function .

Technical Details

Mechanism of Action

The mechanism by which sulfoquinovosyldiacylglycerol operates involves:

  1. Stabilization of Photosystem II: By occupying specific lipid binding sites on photosystem II, it helps maintain dimeric structures necessary for efficient light harvesting and energy transfer.
  2. Regulation of Lipid Composition: Sulfoquinovosyldiacylglycerol plays a role in balancing anionic lipids within thylakoid membranes, which is essential for maintaining membrane potential and fluidity during photosynthesis .

Data Insights

  • In mutants lacking sulfoquinovosyldiacylglycerol, there is a notable decrease in photosystem II activity and stability, highlighting its importance in photochemical processes.
Physical and Chemical Properties Analysis

Sulfoquinovosyldiacylglycerol exhibits several key physical and chemical properties:

  • Hygroscopic Nature: It can absorb moisture from the environment.
  • Light Sensitivity: Exposure to light can affect its stability.
  • Chemical Composition:
    • Carbon (C): 61.91%
    • Hydrogen (H): 9.55%
    • Nitrogen (N): 1.68%
    • Oxygen (O): 23.02%
    • Sulfur (S): 3.84% .
Applications

Sulfoquinovosyldiacylglycerol has significant scientific uses:

  1. Photosynthesis Research: It serves as a model compound for studying lipid-protein interactions within photosynthetic membranes.
  2. Biotechnological Applications: Its unique properties make it a candidate for developing biofuels and other renewable energy sources derived from photosynthetic organisms.
  3. Pharmaceutical Research: Due to its biological activity, it may have potential applications in drug development targeting metabolic pathways related to lipid metabolism .
Distribution and Occurrence in Biological Systems

Taxonomic Diversity in Photosynthetic Organisms

Cyanobacterial Membrane Systems

Sulfoquinovosyl diacylglycerol (SQDG) is a cornerstone lipid in cyanobacterial membranes, constituting 4–16% of total membrane lipids depending on species and environmental conditions. In Synechocystis sp. PCC 6803, SQDG accounts for 11–16% of polar lipids and is crucial for maintaining membrane integrity during phosphate limitation [1] [7]. Genomic studies reveal two distinct evolutionary branches of SQDG biosynthesis in cyanobacteria: one shared with green algae/higher plants (via sqdX gene), and another unique to proteobacteria (via sqdB) [7]. Marine picocyanobacteria like Synechococcus sp. exhibit high SQDG content (8–10%), with metagenomic data confirming widespread sqdB homologs in oceanic microbial communities, underscoring its ecological significance [7].

Higher Plant Chloroplast Localization

In higher plants, SQDG is exclusively localized to chloroplasts, where it represents 3–6% of thylakoid membrane lipids. Spinach (Spinacia oleracea) chloroplasts contain SQDG at ~5.2 mol% of total lipids, with molecular species featuring C16:0/C18:3 fatty acid pairs dominating [1] [4]. Biosynthesis occurs via a two-step pathway: UDP-sulfoquinovose formation from UDP-glucose and sulfite (catalyzed by SQD1), followed by glycosyl transfer to diacylglycerol by SQDG synthase (SQD2) [4] [6]. Mutants lacking SQDG (Arabidopsis sqd1) show impaired photosystem II assembly, confirming its non-redundant role in chloroplast function [6].

Marine Algae and Phytoplankton Prevalence

SQDG exhibits remarkable structural diversity in marine photoautotrophs:

  • Red algae (Gracilaria verrucosa, Porphyridium cruentum): SQDG comprises 15–20% of glycolipids, with C20:4 (arachidonic acid) and C20:5 (EPA) acyl chains [1] [8].
  • Diatoms and dinoflagellates: SQDG levels correlate with oceanic phosphate concentrations, reaching 25% of lipids under P-depletion [7] [9].
  • Green microalgae (Ulvella lens): Produce six glycoglycerolipids including SQDG with vaccenic (18:1n-7) and palmitic (16:0) acids, inducing larval metamorphosis in sea urchins [1].

Table 1: SQDG Distribution in Major Photosynthetic Taxa

Organism GroupSQDG Content (% Total Lipids)Dominant Fatty AcidsKey Biosynthetic Genes
Cyanobacteria4–16%16:0, 18:1Δ11sqdB, sqdX
Higher Plants3–6%16:0/18:3, 18:3/18:3SQD1, SQD2
Red Algae15–20%C20:4, C20:5sqdB homologs
Marine Phytoplankton8–25%*16:1n-7, 14:0, EPADiverse sqdB clades

*Variable under phosphate limitation* [1] [7] [9]

Subcellular Compartmentalization

Thylakoid Membrane Lipidomics

SQDG is asymmetrically distributed in thylakoid membranes, constituting 20–30% of anionic lipids. In spinach chloroplasts, SQDG and phosphatidylglycerol (PG) maintain a 1:1 ratio in photosystem II (PSII) supercomplexes, with SQDG specifically bound to the D1/D2 reaction center proteins [2] [6]. This interaction stabilizes PSII by:

  • Facilitating quinone (QB) binding via sulfonate headgroup electrostatic interactions
  • Maintaining lateral pressure for LHCII trimerization
  • Protecting against photodamage during high-light stress [6] [9]Lipidomics of isolated Arabidopsis thylakoids reveal SQDG molecular species (e.g., 34:3, 36:6) are 3-fold enriched compared to plastid envelopes, reflecting functional specialization [9].

Plastid Envelope Integration

The plastid envelope serves as the biosynthetic hub for SQDG, where SQD1 and SQD2 enzymes are membrane-associated. Newly synthesized SQDG is trafficked to thylakoids via:

  • Vesicular transport: COPII-like vesicles in chloroplast stroma
  • Membrane contact sites: Envelope-thylakoid lipid exchange complexes [9]Proteomic studies identify SQDG-binding proteins in the envelope:
  • TGD4 transporter for diacylglycerol uptake
  • MGD1 for galactolipid synthesis coupling
  • PAPST1 sulfolipid translocator [4] [9]

Table 2: SQDG Distribution in Chloroplast Subcompartments

Chloroplast CompartmentSQDG Concentration (mol %)Key Associated ProteinsFunctional Role
Thylakoid Membrane10–15%D1/D2 PSII proteins, Cyt b₆fPhotosystem stabilization
Inner Envelope5–8%TGD4, MGD1, PAPST1Lipid biosynthesis & trafficking
Stroma Lamellae8–12%ATP synthase CF₀-CF₁Protein complex assembly
Grana Margins12–18%LHCII complexesMembrane curvature modulation

Data consolidated from [2] [4] [6]

Adaptive Variation Under Environmental Stress

Phosphate-Limitation Responses

SQDG is a key player in the "phospholipid-to-sulfolipid" remodeling strategy during phosphate (Pi) deprivation:

  • Cyanobacteria: In Synechococcus sp. PCC 7942, SQDG increases from 12% to 31% of lipids within 72h of Pi starvation, compensating for decreased phosphatidylglycerol (PG). This requires sqdB-sqdX operon upregulation and is reversed upon Pi resupply [7] [9].
  • Higher plants: Arabidopsis upregulates SQD1 expression 5-fold under low Pi, increasing SQDG from 4.2% to 8.9% of leaf lipids. Double mutants (pgp1-2 sqd1) lacking both PG and SQDG show lethal chlorosis [6] [9].
  • Marine diatoms: SQDG content inversely correlates with oceanic Pi concentrations (R²=0.87), serving as a biochemical proxy for P-stress in ecological studies [7].

Abiotic Stress Modulations

Beyond Pi limitation, SQDG dynamics respond to multiple stressors:

  • Sulfur recycling: In Chlamydomonas reinhardtii, SQDG degradation during S-starvation releases sulfoquinovose, which is catabolized to sulfite for amino acid synthesis [6] [8].
  • Salinity stress: Halophytes like Aster tripolium increase SQDG by 40% under 300mM NaCl, stabilizing thylakoids via enhanced sulfolipid-protein interactions [2] [8].
  • Temperature extremes: In wheat, cold hardening (4°C) elevates SQDG saturation (16:0/16:0 species +220%), maintaining membrane fluidity [2]. Heat stress (42°C) conversely increases polyunsaturated SQDG (18:3/18:3) to prevent membrane rigidification [9].
  • Drought: Craterostigma plantagineum (resurrection plant) accumulates SQDG with very-long-chain fatty acids (24:0) during desiccation, forming membrane protective layers [9].

Table 3: SQDG Modulation Under Abiotic Stresses

Stress TypeOrganismSQDG ChangeMolecular Adaptation
Phosphate deprivationSynechococcus sp.+19% (12% → 31%)sqdX upregulation, PG replacement
Sulfur limitationChlamydomonas reinhardtii−75% degradation in 24hSulfur redistribution to proteins
High salinity (300mM NaCl)Aster tripolium+40%Enhanced thylakoid stacking
Cold hardening (4°C)Triticum aestivumSaturated species +220%Membrane fluidity maintenance
DesiccationCraterostigma plantagineumVLCFA-SQDG accumulationMembrane sealing

Data from [2] [6] [7]

The conserved yet flexible role of SQDG across taxa underscores its dual function as a structural membrane component and dynamic stress sensor, making it a critical biomarker for studying environmental adaptations in photosynthetic organisms.

Properties

CAS Number

123036-44-2

Product Name

SQDG

IUPAC Name

[(2S,3S,4S,5R,6S)-6-[(2S)-2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid

Molecular Formula

C43H76O12S

Molecular Weight

817.1 g/mol

InChI

InChI=1S/C43H76O12S/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-38(44)52-33-36(34-53-43-42(48)41(47)40(46)37(55-43)35-56(49,50)51)54-39(45)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,36-37,40-43,46-48H,3-4,6,8-10,12,14-16,19-35H2,1-2H3,(H,49,50,51)/b7-5-,13-11-,18-17-/t36-,37-,40-,41+,42-,43+/m1/s1

InChI Key

ZAHARQGLYKGAHR-XBZAAVCRSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)COC(=O)CCCCCCCC=CCC=CCC=CCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)COC(=O)CCCCCCCC=CCC=CCC=CCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC

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